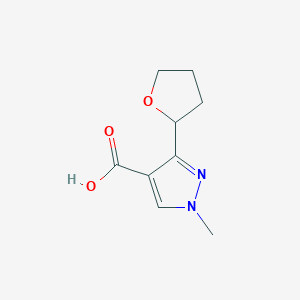

1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-3-(oxolan-2-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11-5-6(9(12)13)8(10-11)7-3-2-4-14-7/h5,7H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMCAIVMFZPBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CCCO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1872538-65-2 | |

| Record name | 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution Reactions: The methyl group can be introduced at the 1-position through alkylation reactions using methyl iodide or methyl bromide.

Introduction of the Oxolan-2-yl Group: The oxolan-2-yl group can be introduced through a nucleophilic substitution reaction using an appropriate oxolane derivative.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan-2-yl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the oxolan-2-yl group.

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid is primarily explored for its medicinal properties , particularly in drug development. The unique structure of this compound may allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

Potential Uses in Drug Development

- Antifungal Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antifungal properties. The structure of 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid may be modified to enhance its efficacy against fungal pathogens .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of similar compounds indicates that modifications to the oxolane group or the pyrazole ring can significantly affect biological activity. This suggests that 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid could serve as a scaffold for developing new antifungal agents .

Synthetic Methodologies

The synthesis of 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid can be achieved through various organic reactions. These methods are crucial for producing high yields and purity, which are essential for subsequent biological testing.

Common Synthetic Routes

- Condensation Reactions : Utilizing starting materials that contain both the pyrazole and oxolane moieties to form the compound through condensation.

- Cyclization Techniques : Employing cyclization strategies to create the pyrazole ring while simultaneously introducing the oxolane group .

Biological Interactions

Understanding how 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid interacts with biological systems is essential for predicting its pharmacokinetics and therapeutic efficacy.

Binding Affinity Studies

Initial studies indicate that this compound may exhibit binding affinity with various enzymes or receptors involved in metabolic pathways. Such interactions are critical for assessing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The oxolane group introduces a polar, oxygen-rich heterocycle, enhancing solubility in polar solvents like water or ethanol compared to lipophilic groups (e.g., trifluoromethyl) . Trifluoromethyl (CF₃) derivatives exhibit higher thermal stability (mp = 203°C) due to strong electron-withdrawing effects and fluorine’s inductive stabilization .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : CF₃ and CHF₂ improve bioactivity by increasing resistance to oxidative degradation and enhancing target binding .

- Hydrogen-Bonding Capacity : The oxolane oxygen and carboxylic acid moiety facilitate interactions with biological targets (e.g., enzymes), improving pharmacokinetics .

- Steric Effects : Bulky substituents (e.g., 3-methoxyphenyl) may limit membrane permeability but improve specificity for certain receptors .

Biological Activity

1-Methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid, a compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies that illustrate its potential therapeutic applications.

| Property | Value |

|---|---|

| Chemical Formula | C9H12N2O3 |

| Molecular Weight | 196.21 g/mol |

| IUPAC Name | 1-methyl-3-(oxolan-2-yl)pyrazole-4-carboxylic acid |

| PubChem CID | 126983242 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid, exhibit significant antimicrobial activity. A study demonstrated that pyrazole compounds could effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure enhances its antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In a study involving carrageenan-induced paw edema in rats, several pyrazole compounds showed notable anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug. This suggests that 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid may possess similar therapeutic properties .

Antifungal Activity

The compound's antifungal activity has also been investigated. A series of related pyrazole derivatives were tested against phytopathogenic fungi, revealing moderate to excellent antifungal properties. The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited superior activity compared to standard fungicides .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid involves the reaction of appropriate precursors under controlled conditions. The structure is characterized by the presence of an oxolane ring, which is crucial for its biological activity. The synthesis pathway typically includes the formation of the pyrazole ring followed by carboxylation at the fourth position .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Modifications in the substituents on the pyrazole ring can significantly influence their pharmacological properties. For instance, introducing electron-withdrawing groups or varying alkyl substituents can enhance their potency against specific pathogens or inflammatory responses .

Case Study 1: Anti-inflammatory Activity

In a comparative study, derivatives of pyrazoles were evaluated for their anti-inflammatory effects using various models. Compound 10a demonstrated a reduction in edema comparable to indomethacin at a dosage of 10 mg/kg in a rat model, indicating its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

A recent investigation into a series of novel pyrazoles highlighted their efficacy against multidrug-resistant strains of bacteria. Compound 11 was particularly effective against Klebsiella pneumoniae, showcasing the promise of these compounds in treating resistant infections .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves a multi-step approach:

- Vilsmeier Reaction : Formylation of N-methylpyrazole to yield pyrazole-4-carboxaldehyde, followed by oxidation to the carboxylic acid using agents like KMnO₄ or CrO₃ under acidic conditions .

- Oxolane Substitution : The oxolane (tetrahydrofuran) group is introduced via nucleophilic substitution or coupling reactions. For example, reacting 1-methylpyrazole-4-carboxylic acid derivatives with oxolane-containing electrophiles under catalysis (e.g., Pd(PPh₃)₄ for cross-coupling) .

- Purification : Recrystallization from ethanol/methanol or column chromatography ensures purity (>95%) .

Q. Which spectroscopic methods are critical for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., oxolane methylene protons at δ 3.5–4.5 ppm) and stereochemistry. Nuclear Overhauser Effect (NOE) experiments resolve ambiguities in regiochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Purity analysis (>95%) using C18 columns with UV detection at 254 nm .

Q. How does the oxolane substituent influence solubility and reactivity?

The oxolane ring enhances solubility in polar solvents (e.g., DMSO, methanol) due to its oxygen heteroatom, facilitating reactions in solution phase. Its electron-donating effects stabilize intermediates during nucleophilic substitutions or cross-couplings .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Q. What strategies address contradictory bioactivity data in hepatocellular carcinoma studies?

- Dose-Response Optimization : Test multiple concentrations (e.g., 1–100 μM) to identify therapeutic windows, as done for related pyrazole derivatives in HepG2 cell lines .

- Metabolic Stability Assays : Evaluate compound stability in liver microsomes to differentiate intrinsic activity from metabolic interference .

- Comparative SAR Studies : Replace the oxolane group with other substituents (e.g., thiophene, trifluoromethyl) to isolate structural contributors to cytotoxicity .

Q. How can computational modeling predict binding affinities for target proteins?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or VEGFR2). The oxolane group’s oxygen may form hydrogen bonds with catalytic lysine residues .

- MD Simulations : Run 100-ns trajectories to assess complex stability, focusing on substituent-induced conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.